molecular formula C23H21NO B084475 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine CAS No. 14251-66-2

3,3-dimethyl-N,4,4-triphenyloxetan-2-imine

Cat. No. B084475
CAS RN: 14251-66-2
M. Wt: 327.4 g/mol
InChI Key: UAMDJDCFTGZKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N,4,4-triphenyloxetan-2-imine, also known as DMTPO, is a chemical compound that belongs to the family of oxetanes. It is a highly reactive compound that has been widely used in scientific research applications, particularly in the field of analytical chemistry.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine involves the reaction of its imine group with water molecules to form a stable adduct. The reaction is highly selective and does not interfere with other functional groups present in the sample.
Biochemical and Physiological Effects:
3,3-dimethyl-N,4,4-triphenyloxetan-2-imine has no known biochemical or physiological effects as it is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine in lab experiments is its high selectivity and sensitivity towards water. It can detect trace amounts of water in various samples, which is particularly useful in the field of analytical chemistry.
However, 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine has some limitations as well. It is a highly reactive compound and requires careful handling to avoid any unwanted reactions. It is also relatively expensive compared to other derivatizing agents.

Future Directions

There are several potential future directions for the use of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine in scientific research. One possible direction is the development of new analytical techniques that utilize 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine for the detection of other analytes besides water. Another potential direction is the modification of the 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine molecule to improve its selectivity and sensitivity towards other analytes.
In conclusion, 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine is a highly reactive compound that has been widely used in scientific research applications, particularly in the field of analytical chemistry. Its mechanism of action involves the reaction with water molecules to form a stable adduct, which can be easily detected by various analytical techniques. While it has several advantages, it also has some limitations and requires careful handling. There are several potential future directions for the use of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine in scientific research, which could lead to the development of new analytical techniques and improved derivatizing agents.

Synthesis Methods

The synthesis of 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine involves the reaction of 3,3-dimethyl-2-butanone with 4-nitrobenzaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 3,3-dimethyl-N,4,4-triphenyloxetan-2-imine.

Scientific Research Applications

3,3-dimethyl-N,4,4-triphenyloxetan-2-imine has been extensively used in analytical chemistry as a derivatizing agent for the detection of trace amounts of water in various samples. It reacts with water to form a stable adduct, which can be easily detected by various analytical techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.

properties

CAS RN

14251-66-2

Product Name

3,3-dimethyl-N,4,4-triphenyloxetan-2-imine

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

3,3-dimethyl-N,4,4-triphenyloxetan-2-imine

InChI

InChI=1S/C23H21NO/c1-22(2)21(24-20-16-10-5-11-17-20)25-23(22,18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17H,1-2H3

InChI Key

UAMDJDCFTGZKPH-UHFFFAOYSA-N

SMILES

CC1(C(=NC2=CC=CC=C2)OC1(C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1(C(=NC2=CC=CC=C2)OC1(C3=CC=CC=C3)C4=CC=CC=C4)C

synonyms

N-(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)aniline

Origin of Product

United States

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